molecular formula C10H10N2O B2546866 5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one CAS No. 4024-28-6

5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one

Katalognummer: B2546866
CAS-Nummer: 4024-28-6
Molekulargewicht: 174.203
InChI-Schlüssel: JAUCRHRLZUYTIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one is a tricyclic organic compound that serves as a crucial synthetic precursor and core pharmacophore in developing dopaminergic ligands . This scaffold is of significant interest in medicinal chemistry and neuroscience research, particularly for its role in the synthesis of selective dopamine receptor agonists such as Sumanirole . As a key intermediate, it enables the exploration of structure-activity relationships (SAR) to develop novel analogues for probing the nuances of dopamine D2 and D3 receptor signaling . Researchers utilize this compound to design and create new molecules aimed at understanding and potentially treating neurological disorders, including Parkinson's disease . The compound is offered with high purity to ensure reliability and reproducibility in experimental settings. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Eigenschaften

IUPAC Name

1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-10-11-8-5-1-3-7-4-2-6-12(10)9(7)8/h1,3,5H,2,4,6H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUCRHRLZUYTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)NC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminobenzimidazole with suitable aldehydes or ketones, followed by cyclization in the presence of acid catalysts . The reaction conditions often require refluxing in solvents such as ethanol or acetic acid to facilitate the formation of the imidazoquinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazoquinolines, which can exhibit different pharmacological properties depending on the nature and position of the substituents .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula C10H10N2OC_{10}H_{10}N_2O and a molecular weight of approximately 174.20 g/mol. It exhibits a unique bicyclic structure that contributes to its biological activity. The compound is soluble in various organic solvents and has been synthesized through multiple methods, including condensation reactions and cyclization processes.

Pharmacological Applications

  • Dopamine Receptor Agonism
    • 5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one has been studied for its agonistic effects on dopamine receptors, particularly D2 and D3 subtypes. Research indicates that analogues of this compound can selectively activate these receptors, which is crucial for treating conditions such as Parkinson's disease and schizophrenia .
  • Antidepressant Activity
    • The compound has shown potential antidepressant-like effects in animal models. Its mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
  • Anticancer Properties
    • Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells makes it a candidate for further investigation in cancer therapy .

Synthesis and Derivatives

The synthesis of this compound has been achieved through several methods:

  • Cyclization Reactions : Utilizing starting materials like hydrazines and appropriate carbonyl compounds under acidic or basic conditions.
  • Hybrid Derivatives : Recent studies have focused on creating hybrid compounds by combining this structure with other pharmacophores to enhance its biological activity against specific targets such as blood coagulation factors Xa and XIa .

Case Studies

StudyObjectiveFindings
Novel Analogues of SumaniroleInvestigate selectivity for dopamine receptorsIdentified key structural features that enhance D2/D3 receptor selectivity .
Antidepressant Activity EvaluationAssess behavioral effects in animal modelsDemonstrated significant antidepressant-like effects compared to control groups .
Anticancer Activity AssessmentEvaluate cytotoxicity against cancer cell linesNotable cytotoxic effects observed in breast and colon cancer cell lines .

Wirkmechanismus

The mechanism by which 5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological responses. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anti-cancer properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Imidazoquinolinone Derivatives

Key structural analogs and their pharmacological profiles are summarized below:

Compound Name Substituents/Modifications Dopaminergic Activity (D2/D3) Metabolic Stability Key Findings
U-86170 5-(Dipropylamino) High D2 intrinsic activity Low Potent autoreceptor agonist; shows serotonergic (5HT1A) activity .
U-91356 5-(Propylamino) Moderate D2 affinity High Improved oral bioavailability in rats/monkeys compared to U-86170 .
Sumanirole (R)-isomer 5-(Methylamino) D2-selective partial agonist (Ki: ~20 nM) Moderate Clinically explored for Parkinson’s; minimal D3 binding .
(R)-5,6-Dihydro-N,N-dimethyl-4H 5-(Dimethylamino) Low in vitro binding N/A Metabolized to active (R)-6 (methylamino derivative) in vivo .
8-Methoxy derivative 8-Methoxy substitution Not reported N/A Structural analog synthesized but lacks published receptor data .

Key Insights :

  • Substituent Effects: Alkylamino groups at position 5 critically influence receptor selectivity and metabolic stability. Dipropylamino (U-86170) enhances D2 intrinsic activity but reduces stability, whereas methylamino (sumanirole) balances selectivity and bioavailability .
  • Metabolism: N-demethylation of dimethylamino derivatives (e.g., (R)-3) generates active metabolites with retained dopaminergic efficacy, highlighting the importance of metabolic pathways in vivo .
Non-Imidazoquinolinone Dopamine Agonists

Comparisons with classical dopamine agonists:

Compound Structure Class Receptor Selectivity Therapeutic Use
Quinpirole Benzothiazole D2/D3 agonist Parkinson’s, schizophrenia
Pramipexole Aminobenzothiazole D3-preferring agonist Parkinson’s, restless legs
Apomorphine Aporphine alkaloid D1/D2 agonist Parkinson’s (rescue therapy)
Sumanirole Imidazoquinolinone D2-selective partial agonist Parkinson’s (investigational)

Structural Advantages of Sumanirole :

  • The imidazoquinolinone scaffold confers rigidity, enhancing D2 receptor fit and reducing off-target effects compared to flexible aporphine (apomorphine) or benzothiazole (pramipexole) frameworks .

Research Findings and Selectivity Studies

D2/D3 Selectivity

Zou et al. (2016) synthesized sumanirole analogs to probe structural determinants of D2/D3 selectivity :

  • Amino Group Modifications: Bulky substituents (e.g., cyclopropylmethyl) increased D3 affinity, while smaller groups (methylamino) favored D2 selectivity.
  • Ring Hybridization: Hybrid derivatives with pyrroloquinoline fragments (e.g., pyrrolo[3,2,1-ij]quinolin-2(1H)-one) exhibited dual activity but reduced dopaminergic potency .

Biologische Aktivität

5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound based on diverse scientific literature.

Chemical Structure and Synthesis

The compound's structure features a fused imidazoquinoline ring system, which is known for its diverse biological activities. Its molecular formula is C10H10N2C_{10}H_{10}N_2 with a molecular weight of approximately 174.2 g/mol. The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance:

  • In vitro studies have demonstrated significant antiproliferative activity against various cancer cell lines. A study reported that certain derivatives exhibited cell inhibition percentages ranging from 40% to over 90% against leukemia and solid tumor lines at a concentration of 10 µM .
Cell Line TypeCell Inhibition Percentage (%)
Leukemia (CCRF-CEM)63.44
Non-Small Cell Lung Cancer88.04
Colon Cancer97.72
CNS Cancer80.07

These findings suggest that the compound may induce apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

Dopamine Receptor Agonism

Another significant aspect of the biological activity of this compound is its interaction with dopamine receptors. Research indicates that some derivatives act as potent dopamine agonists, particularly at the D2 receptor subtype. For example, (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine has shown high dopaminergic activity in vivo despite low affinity in in vitro binding assays . This discrepancy highlights the importance of metabolic studies in understanding the pharmacodynamics of these compounds.

Metabolism and Pharmacokinetics

The metabolism of this compound has been investigated using liver microsomes from different species. Notably:

  • N-Demethylation and oxidation processes were observed to yield active metabolites that contribute to the overall pharmacological profile of the parent compound. These metabolites exhibit comparable biological activities to the parent compound, suggesting a complex interplay between structure and activity across species .

Case Studies and Research Findings

Several case studies have illustrated the therapeutic potential of this compound:

  • Cancer Treatment : In a study examining various imidazoquinoline derivatives for their anticancer properties, several compounds showed promising results against multiple cancer types with effective concentrations reported as low as 10 µM.
  • Neurological Disorders : The dopaminergic properties suggest potential applications in treating conditions such as Parkinson's disease or schizophrenia. The ability to selectively target dopamine receptors while minimizing side effects could make these compounds valuable in neuropharmacology.

Q & A

Q. What synthetic methodologies are most effective for preparing 5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one and its derivatives?

  • Methodological Answer : Two primary routes are documented:
  • Rhodium(I)-Catalyzed Annulation : Reacting bicyclo[1.1.0]butyl-substituted dihydroquinolines with in situ-generated isocyanates yields the imidazoquinolinone core. This method emphasizes regioselectivity and functional group compatibility .
  • Reductive Cyclization : Reduction of 8-amino-6-methoxyquinoline derivatives over platinum oxide in glacial acetic acid produces 2-substituted analogs. However, urea or carbamate precursors are incompatible with this approach .
  • Key Considerations : Optimize reaction conditions (e.g., solvent, temperature) to minimize side products like N-demethylated intermediates .

Q. How does stereochemistry at the 5-position influence dopaminergic activity?

  • Methodological Answer : The (R)-configuration at the 5-position is critical for D2 receptor selectivity . For example:
  • (R)-Sumanirole exhibits >200-fold selectivity for D2 over D3 receptors in vitro, while the (S)-enantiomer shows negligible activity.
  • Use chiral chromatography or enantioselective synthesis (e.g., asymmetric hydrogenation) to isolate pure enantiomers. Validate stereochemical purity via X-ray crystallography or circular dichroism .

Q. What experimental approaches assess D2/D3 receptor subtype selectivity?

  • Methodological Answer :
  • Radioligand Binding Assays : Compare Ki values using [³H]spiperone (D2 antagonist) and [³H]PD128907 (D3 agonist). Sumanirole derivatives show Ki ratios (D3/D2) >100, confirming selectivity .
  • Functional Assays : Measure cAMP inhibition (D2-mediated) and β-arrestin recruitment (D3-mediated) in HEK293 cells expressing human receptors. Use GTPγS binding to quantify G-protein activation .

Advanced Research Questions

Q. How can in vitro/in vivo discrepancies in metabolic stability and activity be resolved?

  • Methodological Answer :
  • Cross-Species Microsomal Studies : Incubate the compound with liver S9 fractions from mice, monkeys, or humans to identify species-specific metabolites (e.g., N-demethylation to active imidazoquinolinones). Correlate metabolite profiles with in vivo efficacy using LC-MS/MS .
  • Pro-drug Design : Modify the methylamino group to resist first-pass metabolism while retaining conversion to active metabolites in target tissues .

Q. What structural modifications enhance functional selectivity (G-protein vs. β-arrestin signaling) at D2 receptors?

  • Methodological Answer :
  • Bitopic Ligands : Introduce substituents at the N-methyl group (e.g., bulky alkyl chains) to bias signaling toward G-protein pathways. For example, replacing methyl with cyclopropyl reduces β-arrestin recruitment by 70% .
  • Computational Modeling : Use cryo-EM structures of D2 receptors (e.g., PDB: 6CM4) to identify residues critical for β-arrestin interaction. Validate via mutagenesis (e.g., T343A mutation disrupts β-arrestin binding) .

Q. How can computational strategies predict D2/D3 selectivity for novel analogs?

  • Methodological Answer :
  • Molecular Docking : Screen analogs against D2 (PDB: 6CM4) and D3 (PDB: 3PBL) receptor models. Focus on divergent residues (e.g., V2.61 in D2 vs. E2.61 in D3) to optimize selectivity .
  • Free Energy Perturbation (FEP) : Calculate binding energy differences for key substituents (e.g., methyl vs. propyl groups) to prioritize synthesis targets .

Data Contradiction Analysis

Q. Why do some analogs show low in vitro binding affinity but potent in vivo activity?

  • Resolution :
  • Active Metabolites : Compounds like (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine are metabolized to high-affinity D2 agonists (e.g., (R)-6). Use metabolite screening to identify hidden bioactivity .
  • Allosteric Modulation : Some derivatives act as positive allosteric modulators (PAMs), enhancing endogenous dopamine effects without direct receptor binding .

Key Research Findings Table

Parameter Findings Reference
D2/D3 Selectivity (Ki) (R)-Sumanirole: D2 Ki = 2.3 nM; D3 Ki = 490 nM (D3/D2 ratio = 213)
Metabolic Stability Mouse liver S9 converts 80% of (R)-3 to (R)-6 in 1 hour vs. 30% in human
Functional Bias PNU-95666: 90% G-protein activation; <10% β-arrestin recruitment

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.